

"HIV-1 inhibitor-56" concentration for in vitro experiments

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Compound of Interest

Compound Name: *HIV-1 inhibitor-56*

Cat. No.: *B15537618*

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Application Notes and Protocols for HIV-1 Inhibitor-56

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro efficacy and cytotoxicity of **HIV-1 inhibitor-56**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).

Introduction

HIV-1 inhibitor-56, also known as compound 12126065, is a novel N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivative that demonstrates potent activity against wild-type HIV-1.^{[1][2][3][4][5]} As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component for the conversion of the viral RNA genome into DNA, thereby preventing the integration of viral genetic material into the host cell's genome. This document outlines the necessary procedures to evaluate its antiviral activity and cellular toxicity in a laboratory setting.

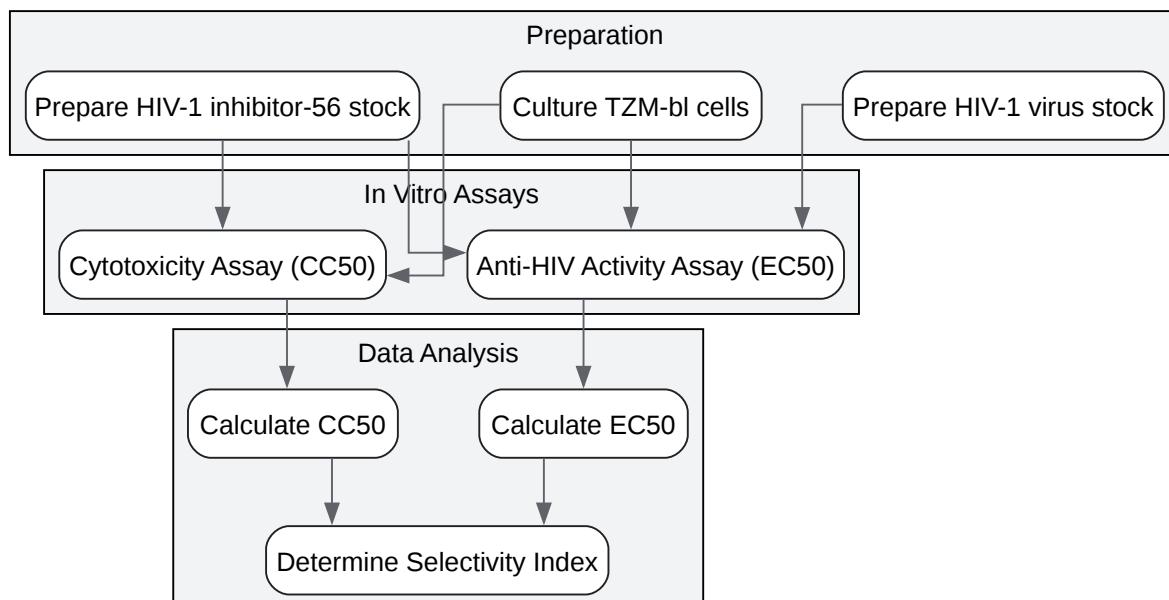
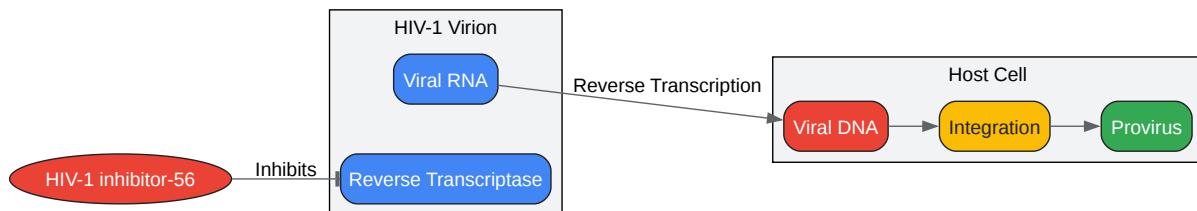
Quantitative Data Summary

The following table summarizes the known quantitative data for **HIV-1 inhibitor-56** based on in vitro experiments.

Parameter	Cell Line	Value	Assay Method	Reference
EC50 (50% Effective Concentration)	TZM-bl	0.24 nM	Luciferase Reporter Assay	
CC50 (50% Cytotoxic Concentration)	TZM-bl	4.8 μ M	MTS/MTT Assay	
Selectivity Index (SI = CC50/EC50)	TZM-bl	20,000	-	-

Signaling Pathway

HIV-1 inhibitor-56 targets the reverse transcriptase enzyme of HIV-1. The diagram below illustrates the simplified mechanism of action.



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